molecular formula C31H29N3OS B409216 2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 332127-83-0

2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B409216
CAS No.: 332127-83-0
M. Wt: 491.6g/mol
InChI Key: RMNRFRUZHMILRO-UHFFFAOYSA-N
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Description

2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyridine ring, introduction of the cyano group, and subsequent functionalization to introduce the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study specific biological pathways.

    Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with cyano, sulfanyl, and acetamide functional groups. Examples include:

  • 2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide analogs with different substituents on the aromatic rings.
  • Pyridine derivatives with similar functional groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which may confer unique chemical and biological properties.

Properties

CAS No.

332127-83-0

Molecular Formula

C31H29N3OS

Molecular Weight

491.6g/mol

IUPAC Name

2-[4-(4-tert-butylphenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C31H29N3OS/c1-21-10-8-9-13-27(21)33-29(35)20-36-30-26(19-32)25(18-28(34-30)23-11-6-5-7-12-23)22-14-16-24(17-15-22)31(2,3)4/h5-18H,20H2,1-4H3,(H,33,35)

InChI Key

RMNRFRUZHMILRO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)C#N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)C#N

Origin of Product

United States

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